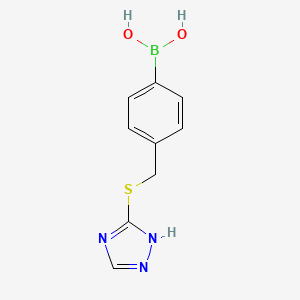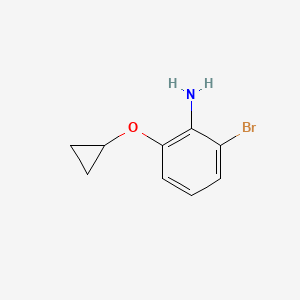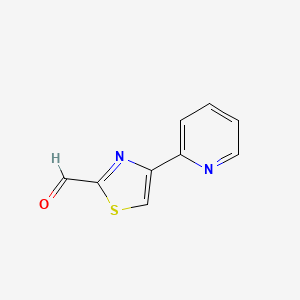![molecular formula C8H13BrO2 B15315233 Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
Methyl2-[1-(bromomethyl)cyclobutyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.1. This compound is often used in scientific experiments, particularly in the fields of organic chemistry and medicinal chemistry. It is known for its unique structure, which includes a cyclobutyl ring with a bromomethyl substituent and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(bromomethyl)cyclobutyl]acetate typically involves the bromination of a cyclobutyl derivative followed by esterification. One common method includes the following steps:
Bromination: Cyclobutylmethanol is treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 1-(bromomethyl)cyclobutane.
Esterification: The resulting 1-(bromomethyl)cyclobutane is then reacted with methyl acetate in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield Methyl 2-[1-(bromomethyl)cyclobutyl]acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[1-(bromomethyl)cyclobutyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is utilized in various scientific research applications:
Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential bioactivity.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[1-(bromomethyl)cyclobutyl]acetate involves its reactivity due to the presence of the bromomethyl group and the ester functional group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups.
Molecular Targets and Pathways:
Nucleophilic Attack: The bromomethyl group is a target for nucleophilic attack, leading to substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids or alcohols, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate can be compared with other similar compounds such as:
Methyl 2-[1-(chloromethyl)cyclobutyl]acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 2-[1-(iodomethyl)cyclobutyl]acetate: Similar structure but with an iodomethyl group instead of a bromomethyl group.
Methyl 2-[1-(hydroxymethyl)cyclobutyl]acetate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness: The presence of the bromomethyl group in Methyl 2-[1-(bromomethyl)cyclobutyl]acetate makes it more reactive towards nucleophiles compared to its chloro- and iodo- counterparts. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C8H13BrO2 |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
methyl 2-[1-(bromomethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C8H13BrO2/c1-11-7(10)5-8(6-9)3-2-4-8/h2-6H2,1H3 |
Clé InChI |
ISUPQLZJRIZVBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
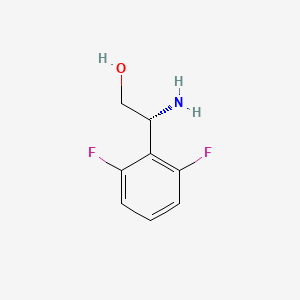
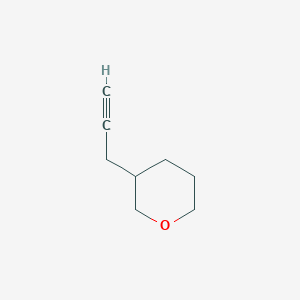
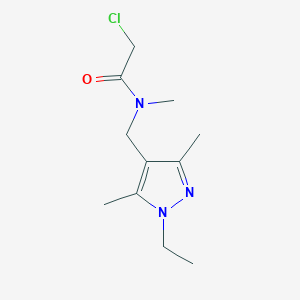
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
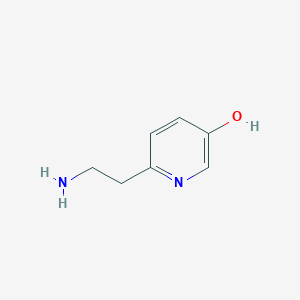

![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
